N-[2-(allyloxy)benzyl]-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVTYUSPIUSMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Allyloxy Benzyl 3 Fluoroaniline
Retrosynthetic Analysis and Strategic Disconnections
A thorough retrosynthetic analysis of N-[2-(allyloxy)benzyl]-3-fluoroaniline reveals two primary strategic disconnections that form the basis for designing synthetic routes: the formation of the central carbon-nitrogen (C-N) bond and the construction of the ether linkage.
Analysis of Primary C-N Bond Formation Pathways
The most prominent disconnection is the C-N bond between the benzylic carbon and the nitrogen of the 3-fluoroaniline (B1664137) moiety. This disconnection leads to two main synthetic approaches:
Reductive Amination: This approach involves the reaction of 2-(allyloxy)benzaldehyde (B1266654) with 3-fluoroaniline to form an intermediate imine, which is subsequently reduced to the target secondary amine. This is a widely used and generally efficient method for C-N bond formation. The synthesis of secondary amines via reductive amination of benzaldehyde (B42025) with substituted anilines is a well-established transformation. researchgate.net
Nucleophilic Substitution: This strategy employs the reaction of a 2-(allyloxy)benzyl halide (e.g., bromide or chloride) with 3-fluoroaniline. This reaction typically proceeds via an SN2 mechanism. The N-alkylation of anilines with benzyl (B1604629) alcohols or halides is a common method for preparing N-benzylanilines. beilstein-journals.org
Palladium-Catalyzed Amination: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a powerful alternative. This would involve the palladium-catalyzed reaction of a 2-(allyloxy)benzyl halide or tosylate with 3-fluoroaniline. This method is known for its broad substrate scope and functional group tolerance. nih.govnih.gov
Consideration of Ether Linkage Formation Strategies
The second key disconnection is the C-O bond of the allyloxy group. This leads to strategies centered around the Williamson ether synthesis. This approach would start from a precursor that already contains the N-benzyl-3-fluoroaniline core, such as N-(2-hydroxybenzyl)-3-fluoroaniline, which would then be O-allylated. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com
These primary disconnections give rise to both linear and convergent synthetic strategies, which will be explored in the following sections.
Development of Novel and Efficient Synthetic Routes
Convergent Synthesis Approaches
Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules.
A primary convergent strategy for this compound involves the synthesis of 2-(allyloxy)benzaldehyde followed by reductive amination with 3-fluoroaniline.
Step 1: Synthesis of 2-(allyloxy)benzaldehyde
This intermediate can be readily prepared from salicylaldehyde (B1680747) and an allyl halide via the Williamson ether synthesis.
Reaction Scheme:
Representative Conditions:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| Salicylaldehyde | Allyl bromide | K₂CO₃ | Acetone | Reflux | >95% | Generic Williamson Ether Synthesis |
Step 2: Reductive Amination
The resulting 2-(allyloxy)benzaldehyde can then be coupled with 3-fluoroaniline. The direct reductive amination of aldehydes with electron-deficient anilines can be challenging but has been successfully achieved using specific catalytic systems. thieme-connect.com
Reaction Scheme:
Representative Reductive Amination Conditions:
| Aldehyde | Amine | Reducing Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |
| Substituted Benzaldehyde | Substituted Aniline (B41778) | NaBH₄ | Boric Acid | Solvent-free | RT | Good to Excellent | organic-chemistry.org |
| Benzaldehyde | Aniline | H₂ | Pd/C | Micellar solution | 50 °C | High | researchgate.net |
| Functionalized Aldehyde | Aniline derivatives | H₂ (H-cube) | Pd/C | Various | RT | High Conversion | rsc.orgresearchgate.net |
Linear Synthesis Optimization
A linear synthesis involves the sequential modification of a starting material. An optimized linear approach could begin with the formation of the C-N bond, followed by the introduction of the allyloxy group.
Step 1: Synthesis of N-(2-hydroxybenzyl)-3-fluoroaniline
This can be achieved by the reductive amination of salicylaldehyde with 3-fluoroaniline.
Reaction Scheme:
Step 2: O-Allylation
The subsequent Williamson ether synthesis on the phenolic hydroxyl group would yield the final product.
Reaction Scheme:
General Williamson Ether Synthesis Conditions:
| Alcohol | Alkyl Halide | Base | Solvent | Temperature | Reference |
| Phenol (B47542) | Alkyl Halide | K₂CO₃ or NaH | DMF or Acetone | RT to Reflux | masterorganicchemistry.comyoutube.comkhanacademy.org |
| Alcohol | Alkyl Halide | NaH | THF | RT | youtube.com |
This linear approach may offer advantages in terms of purification if the intermediates are stable and easily handled.
Multi-Component Reaction Design for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While a direct three-component reaction of 2-hydroxybenzaldehyde, 3-fluoroaniline, and an allyl halide to form the target molecule in one step is not well-documented, related MCRs provide a conceptual framework.
For instance, the A³ coupling (aldehyde, alkyne, amine) is a powerful MCR for the synthesis of propargylamines. bldpharm.com While not directly applicable here, it highlights the potential for developing a novel MCR. A hypothetical one-pot reaction could involve the in-situ formation of the imine from 2-hydroxybenzaldehyde and 3-fluoroaniline, followed by allylation of the phenolic oxygen and subsequent reduction.
A plausible, though likely challenging, three-component reaction could involve:
Reactants: Salicylaldehyde, 3-fluoroaniline, and an allylating agent (e.g., allyl bromide).
Potential Steps in One Pot:
Formation of the imine between salicylaldehyde and 3-fluoroaniline.
O-allylation of the phenolic hydroxyl group.
In-situ reduction of the imine to the secondary amine.
The development of such a process would require careful optimization of catalysts, reagents, and reaction conditions to control the sequence of events and avoid side reactions.
Precursor Synthesis and Functionalization
The efficient synthesis of this compound relies on the strategic preparation and functionalization of its key precursors. This section details the synthetic methodologies for obtaining substituted 3-fluoroaniline derivatives and 2-(allyloxy)benzaldehyde, along with common strategies for the crucial allylation step.
Synthesis of Substituted 3-Fluoroaniline Derivatives
Substituted fluoroanilines are pivotal intermediates in the synthesis of numerous pharmaceutical and agrochemical compounds. nih.gov The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. Various methods exist for the synthesis of substituted 3-fluoroaniline derivatives.
One common approach involves the reduction of a corresponding nitroaromatic compound. For instance, 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic linezolid, is synthesized by the substitution of morpholine (B109124) onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group using iron powder in the presence of ammonium (B1175870) chloride. researchgate.net Similarly, 2-bromo-3-fluoroaniline (B56032) can be prepared by the reduction of 2-bromo-3-fluoronitrobenzene (B1289358) using hydrogen gas and a nickel catalyst. chemicalbook.com
Another strategy involves the direct fluorination of an aniline derivative, although this can sometimes lead to challenges with regioselectivity. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on appropriately activated fluoroaromatic precursors are widely employed. For example, the reaction of 3,4-difluoronitrobenzene (B149031) with an amine can lead to the formation of a substituted fluoroaniline (B8554772) derivative after nitro group reduction. researchgate.net The presence of other substituents on the aniline ring can be achieved by starting with an already substituted aniline or by performing functional group manipulations on the fluoroaniline core. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Table 1: Examples of Substituted Fluoroaniline Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,2-Difluoro-4-nitrobenzene | 1. Morpholine, neat; 2. Fe/NH4Cl | 3-Fluoro-4-morpholinoaniline | researchgate.net |
| 2-Bromo-3-fluoronitrobenzene | H2, Ni, Methanol (B129727) | 2-Bromo-3-fluoroaniline | chemicalbook.com |
| 3,4-Difluoronitrobenzene | 1. Amine (e.g., morpholine); 2. Reduction | Substituted fluoroaniline | researchgate.net |
Preparation of 2-(Allyloxy)benzaldehyde and Related Electrophiles
2-(Allyloxy)benzaldehyde serves as the electrophilic precursor in the key C-N bond formation step to produce the target molecule. Its synthesis is typically achieved through the Williamson ether synthesis. This involves the O-allylation of a substituted phenol, in this case, 2-hydroxybenzaldehyde (salicylaldehyde).
A standard procedure involves reacting 2-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base. rsc.org The base, commonly potassium carbonate (K2CO3), deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, displacing the halide from the allylating agent. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at ambient temperature. rsc.org The product, 2-(allyloxy)benzaldehyde, can then be purified by column chromatography. rsc.org
Variations of this method can employ other allylating agents or different base and solvent systems to optimize the reaction yield and purity. The general applicability of this method allows for the synthesis of a variety of related electrophiles by starting with different substituted salicylaldehydes.
Table 2: Synthesis of 2-(Allyloxy)benzaldehyde
| Reactants | Base | Solvent | Product | Reference |
| 2-Hydroxybenzaldehyde, Allyl bromide | K2CO3 | DMF | 2-(Allyloxy)benzaldehyde | rsc.org |
Strategies for Allylation of Phenols and Benzyl Halides
The allylation of phenols is a fundamental transformation in organic synthesis, providing access to allyl aryl ethers, which are versatile intermediates. The Williamson ether synthesis, as described for the preparation of 2-(allyloxy)benzaldehyde, is the classical and most direct method. universiteitleiden.nl This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then undergoes nucleophilic substitution with an allyl halide. universiteitleiden.nl
Beyond the Williamson ether synthesis, transition metal-catalyzed allylation reactions have emerged as powerful alternatives. Palladium-catalyzed reactions, in particular, have been extensively studied. frontiersin.org For instance, palladium complexes can catalyze the allylic etherification of phenols using vinyl ethylene (B1197577) carbonate as the allyl source. frontiersin.org This method proceeds under mild conditions and offers good yields and regioselectivity. frontiersin.org Ruthenium-based catalysts have also been shown to be effective for the allylation of phenols. universiteitleiden.nl
The allylation of benzyl halides, while not directly a precursor to this compound, represents a related and important transformation for generating other allylic compounds. These reactions typically proceed via nucleophilic substitution where a nucleophile displaces the halide from the benzyl position.
Catalytic Systems in Synthetic Route Development
Catalysis plays a central role in the development of efficient and selective synthetic routes for complex organic molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for the key bond-forming reactions.
Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation, C-O bond formation)
Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
C-N Bond Formation: The formation of the benzylic secondary amine in the target molecule can be efficiently achieved through transition metal-catalyzed N-alkylation of 3-fluoroaniline with a 2-(allyloxy)benzyl derivative. While direct reductive amination is a common approach, transition metal-catalyzed methods offer alternative pathways. For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for forming aryl and alkyl amines. numberanalytics.com These reactions typically involve the coupling of an amine with an aryl or alkyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. numberanalytics.com Ruthenium and iridium complexes have also been developed for the N-alkylation of amines with alcohols, proceeding through a "hydrogen borrowing" or "hydrogen transfer" mechanism. organic-chemistry.org These methods are highly atom-economical as they produce water as the only byproduct.
C-O Bond Formation: As discussed in the synthesis of 2-(allyloxy)benzaldehyde, the formation of the allyl ether linkage is a C-O bond-forming reaction. Transition metal catalysis offers advanced strategies for this transformation. Palladium-catalyzed allylic etherification of phenols with substrates like vinyl ethylene carbonate provides a mild and efficient route to allyl aryl ethers. frontiersin.org Other transition metals, including ruthenium, iridium, and rhodium, have also been utilized to catalyze the O-allylation of phenols. universiteitleiden.nl
Table 3: Examples of Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst System (Example) | Reactants (General) | Product (General) | Reference |
| C-N Bond Formation (N-Alkylation) | [Ru(p-cymene)Cl2]2 / dppf | Primary Amine + Alcohol | Secondary Amine | organic-chemistry.org |
| C-O Bond Formation (Allylic Etherification) | PdCl2(dppf) | Phenol + Vinyl Ethylene Carbonate | Allyl Aryl Ether | frontiersin.org |
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. wikipedia.org For the synthesis of secondary amines like this compound, organocatalytic methods can be particularly valuable.
One of the most relevant organocatalytic transformations is reductive amination. While often performed with stoichiometric reducing agents, organocatalysts can be employed to facilitate the initial imine formation between an amine and a carbonyl compound. Chiral secondary amines, such as proline and its derivatives, are well-known organocatalysts that can activate carbonyl compounds by forming enamine or iminium ion intermediates. rsc.orgrsc.org While the primary application of these catalysts is in asymmetric synthesis, the underlying principle of activating the carbonyl group can be applied to the formation of the imine intermediate between 2-(allyloxy)benzaldehyde and 3-fluoroaniline. The subsequent reduction of the imine would then yield the target secondary amine.
Furthermore, organocatalysts can be employed in cascade or domino reactions, allowing for the construction of complex molecular architectures in a single pot. rsc.org While a direct organocatalytic synthesis of this compound has not been explicitly reported, the principles of organocatalysis provide a promising avenue for developing novel and efficient synthetic strategies.
Photoredox and Electrocatalytic Methodologies
The formation of the crucial C-N bond in this compound can be achieved via photoredox and electrocatalytic strategies. A plausible and efficient route is the reductive amination of 2-(allyloxy)benzaldehyde with 3-fluoroaniline.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. For the synthesis of this compound, a three-component reaction can be envisioned, involving 2-(allyloxy)benzaldehyde, 3-fluoroaniline, and an alkylating agent, mediated by a photocatalyst. rsc.orgresearchgate.net The in situ formation of an imine from the aldehyde and aniline, followed by a photoredox-catalyzed radical addition, can lead to the desired secondary amine.
Alternatively, a direct photocatalytic C-N cross-coupling between 3-fluoroaniline and a suitable 2-(allyloxy)benzyl halide could be employed. Research has shown that ligand-free nickel(II) salts, in conjunction with a photoredox catalyst, can effectively couple anilines with aryl halides. nih.gov This approach avoids the need for complex and often expensive ligands. The general mechanism involves the excitation of the photocatalyst by visible light, which then engages in a single-electron transfer (SET) process to facilitate the reductive elimination from the nickel center, ultimately forming the C-N bond. nih.gov Monofluorinated amines have been shown to be suitable substrates for this type of coupling. nih.gov
Another innovative photoredox method involves the dehydrogenation of allylic amines to form N-aryl amines. nih.govrsc.orgresearchgate.net While not a direct route to the target compound, this methodology highlights the advancements in controlling reactivity at the nitrogen atom under photocatalytic conditions.
Below is a table summarizing representative conditions for photoredox-catalyzed secondary amine synthesis, which could be adapted for the target molecule.
| Catalyst System | Reactants | Solvent | Light Source | Yield (%) | Reference |
| Mn2(CO)10 | Benzaldehyde, Aniline, Alkyl Iodide | Not Specified | Visible Light | Not Specified | rsc.orgresearchgate.net |
| Ligand-free Ni(II) salt, Photocatalyst | Aryl Halide, Amine | Not Specified | Visible Light | up to 96% | nih.gov |
| Ir(dF-CF3-ppy)2(dtbpy)+ | Arylamine | Not Specified | Ambient Air | up to 95% | nih.gov |
Electrocatalytic Methodologies:
Electrosynthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions. The reductive amination of 2-(allyloxy)benzaldehyde with 3-fluoroaniline is a prime candidate for an electrocatalytic approach. Studies on the electrochemical reductive amination of benzaldehyde have demonstrated the feasibility of this transformation. caltech.edu This process typically involves the hydrogenation of an imine, formed in situ, on a heterogeneous electrocatalyst surface. Silver has been identified as an effective catalyst for this reaction, achieving high Faradaic efficiency for the primary amine product. caltech.edu The reaction proceeds via an inner-sphere mechanism, where the choice of catalyst material is crucial for directing selectivity and reaction rates. caltech.edu
The key parameters for a successful electrocatalytic reductive amination include the choice of electrode material, solvent, and applied potential.
| Electrocatalyst | Reactants | Solvent | Faradaic Efficiency (%) | Reference |
| Silver | Benzaldehyde, Ammonia | Methanol | ~80% | caltech.edu |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
In the synthesis of this compound, controlling selectivity is paramount to ensure the desired isomer is formed exclusively.
Chemoselectivity: The primary challenge in the reductive amination pathway is to prevent over-alkylation of the 3-fluoroaniline to form a tertiary amine. The use of H-cube technology for in situ imine formation and reduction has been shown to be effective for the mono-alkylation of anilines, avoiding the need for strong reducing agents and simplifying work-up. rsc.org Nickel-catalyzed protocols have also been developed for the selective monoalkylation of anilines with alcohols, which could be an alternative route starting from 2-(allyloxy)benzyl alcohol. acs.org
Regioselectivity: When considering functionalization of the pre-formed this compound, regioselectivity becomes a critical issue. For instance, a direct C-H arylation of the benzylamine (B48309) moiety must selectively target the desired position. Research has shown that the regioselectivity of Csp³-H arylation of benzylamines can be controlled by synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org While SET catalysis alone may favor arylation at an N-methyl group, the addition of a HAT catalyst can switch the selectivity to the N-benzylic position. rsc.org
Stereoselectivity: The target molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter on the benzyl group, enantioselective methods would be necessary. Nickel/photoredox-catalyzed reductive cross-coupling reactions have been developed for the enantioselective synthesis of products with allylic centers. nih.gov Such methodologies could be adapted to create chiral analogues of the target compound.
Scalable Synthesis and Process Chemistry Considerations
The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. For a molecule like this compound, this involves considering factors such as catalyst cost and stability, reaction conditions, and purification procedures.
The N-alkylation of anilines is a key industrial transformation. rsc.org Catalytic processes using heterogeneous catalysts are highly desirable as they simplify catalyst recovery and product purification. Zeolite catalysts of the pentasil type have been used for the gas-phase N-alkylation of anilines with alcohols at elevated temperatures. google.com Similarly, γ-Al₂O₃ has been employed as a catalyst for the gas-phase N-alkylation of anilines. google.com These solid-acid catalysts offer a pathway for continuous flow processes, which are often more efficient for large-scale production.
Transition-metal-free synthesis is another attractive approach for large-scale production due to cost and toxicity concerns associated with heavy metals. A scalable, transition-metal-free synthesis of aryl amines from aryl chlorides has been developed using benzyne (B1209423) chemistry catalyzed by a sodium alkoxide cluster. nih.gov This method has been demonstrated on a large scale (up to 500 mmol).
The choice of solvent and the ability to recycle it are also critical for process chemistry. Reductive amination reactions have been successfully carried out in aqueous micellar conditions, which can offer a more sustainable alternative to traditional organic solvents. researchgate.net However, scalability can be an issue, and continuous flow reactors may be necessary to overcome mixing effects observed in larger batch sizes. researchgate.net
Below is a table summarizing scalable methods for N-alkylation of anilines.
| Catalyst | Reaction Type | Phase | Temperature (°C) | Reference |
| Zeolite (pentasil type) | N-alkylation with alcohol | Gas | 220-370 | google.com |
| γ-Al₂O₃ | N-alkylation with alcohol | Gas | 200-400 | google.com |
| Sodium alkoxide cluster | Amination of aryl chloride | Liquid | Not Specified | nih.gov |
Physicochemical Characterization Methodologies for N 2 Allyloxy Benzyl 3 Fluoroaniline
Advanced Spectroscopic Techniques for Structural Elucidation
The structural elucidation of a novel compound like N-[2-(allyloxy)benzyl]-3-fluoroaniline would typically rely on a combination of spectroscopic methods to confirm its molecular structure, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Specific nuclei within the molecule are expected to resonate at characteristic frequencies, providing detailed information about their chemical environment. For this compound, a complete NMR analysis would involve several types of experiments.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons on both the 3-fluoroaniline (B1664137) and the 2-(allyloxy)benzyl rings, the benzylic protons of the -CH2- group connecting the two aromatic moieties, and the protons of the allyloxy group (-O-CH2-CH=CH2). The chemical shifts, integration values, and coupling patterns (singlets, doublets, triplets, multiplets) would be crucial for assigning these protons to their specific locations within the structure. However, no published ¹H NMR data for this specific compound are available.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. For this compound, this would include the aromatic carbons, the benzylic carbon, and the carbons of the allyl group. The presence of the fluorine atom would likely cause splitting of the signals for the nearby carbon atoms in the 3-fluoroaniline ring, providing further structural confirmation. At present, no experimental ¹³C NMR data for this compound have been reported in the literature.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal corresponding to the fluorine atom on the 3-fluoroaniline ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling with neighboring protons would provide additional structural insights. No ¹⁹F NMR data for this compound are currently available.
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to determine the molecule's conformation.
The application of these 2D NMR techniques would be indispensable for the complete structural assignment of this compound. However, no such studies have been published.
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for:
N-H stretching of the secondary amine.
C-H stretching from the aromatic and aliphatic (allyl and benzyl) groups.
C=C stretching from the aromatic rings and the allyl group.
C-N stretching.
C-O stretching of the ether linkage.
C-F stretching.
While these techniques would provide a valuable fingerprint for the compound, no experimental IR or Raman spectra for this compound have been documented in publicly accessible scientific resources.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the unambiguous determination of the elemental composition.
Methodology: A sample of this compound would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. The exact mass of this ion is then measured by a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap.
Expected Findings: The theoretical exact mass of the protonated this compound ([C₁₆H₁₆FNO + H]⁺) is calculated to be 258.1294 m/z. The HRMS analysis is expected to yield a measured mass that closely matches this theoretical value, confirming the elemental formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Based on the fragmentation of similar N-benzylamine structures, key fragmentation pathways can be predicted. nih.govresearchgate.net
A primary fragmentation event would likely be the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion or a benzyl (B1604629) cation. Another expected fragmentation is the loss of the allyl group.
Hypothetical HRMS Fragmentation Data:
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | Protonated this compound | 258.1294 |
| [M - C₃H₅]⁺ | Ion after loss of allyl group | 217.0876 |
| [C₇H₇]⁺ | Tropylium ion | 91.0548 |
| [C₉H₁₀O]⁺ | 2-(allyloxy)benzyl cation | 149.0704 |
| [C₆H₅FN]⁺ | 3-fluoroaniline radical cation | 111.0484 |
This table presents predicted data based on known fragmentation patterns of related molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, providing information about the conjugated π-systems. The spectrum of this compound is expected to be a composite of its constituent chromophores: the 3-fluoroaniline and the 2-(allyloxy)benzyl moieties.
Methodology: A dilute solution of the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, is prepared. The absorbance of the solution is measured over a wavelength range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
Expected Findings: The spectrum is predicted to show characteristic absorption bands associated with π→π* transitions of the aromatic rings. up.ac.zayoutube.com The benzene (B151609) ring itself typically shows a primary absorption band around 200 nm and a weaker, secondary band around 255 nm. up.ac.za Substitution on the benzene rings, as in this compound, will cause shifts in these bands (bathochromic or hypsochromic) and may alter their intensities. nist.gov The presence of the fluorine atom and the allyloxy group on the benzene rings will influence the electronic transitions. nih.govresearchgate.net
Predicted UV-Vis Absorption Maxima:
| Transition | Predicted λmax (nm) | Associated Chromophore |
| π→π | ~210 | Substituted Benzene Rings |
| π→π | ~265 | Substituted Benzene Rings |
| n→π* | ~290 | Non-bonding electrons of N and O |
This table presents predicted absorption maxima based on data from similar aromatic compounds. nih.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. nih.gov This technique elucidates the precise arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry, and revealing details about intermolecular interactions. nih.gov
Methodology: A single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, from which the atomic positions are determined and the molecular structure is refined.
Expected Findings: X-ray analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the flexible allyloxy and benzyl groups relative to the aniline (B41778) ring. Furthermore, it would detail the intermolecular forces, such as hydrogen bonding (if any) and van der Waals interactions, that dictate the crystal packing. While specific data for the target compound is unavailable, analysis of related structures, such as N-benzyl-3-nitroaniline, provides insight into expected conformations and intermolecular interactions. acs.orgtandfonline.com
Hypothetical Crystallographic Data Summary:
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-N Bond Length (benzyl) | ~1.44 Å |
| C-N-C Bond Angle | ~120-125° |
| Dihedral Angle (between rings) | 60-90° |
This table presents hypothetical data based on typical values for similar organic molecules.
Chromatographic Purity and Isomeric Purity Assessment
Chromatographic methods are essential for determining the purity of this compound, separating it from any starting materials, by-products, or isomers.
HPLC is the primary technique for assessing the purity of non-volatile organic compounds.
Methodology: A robust HPLC method would likely employ a reversed-phase column (e.g., C18 or C8) with a gradient elution system. nih.govnih.gov The mobile phase would typically consist of an aqueous component (water with a modifier like formic acid or a buffer) and an organic component (acetonitrile or methanol). lcms.czthermofisher.com Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound (e.g., 265 nm).
Expected Findings: A well-developed HPLC method should show a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. The purity is calculated based on the relative peak areas. The method would also be capable of separating potential positional isomers.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | ~8-10 minutes |
This table outlines a typical set of starting conditions for method development. tandfonline.com
GC can be an alternative or complementary technique for purity analysis, provided the compound is sufficiently volatile and thermally stable.
Methodology: The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes. It is then carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or similar non-polar to mid-polar phase). The column temperature is typically programmed to increase over time to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is used for detection. oup.comd-nb.info
Challenges and Considerations: Anilines and related amines can sometimes exhibit poor peak shape due to interactions with active sites on the column or inlet liner. chromatographyonline.com Derivatization may be required in some cases, although direct analysis is often possible with modern inert columns. epa.govresearchgate.net The thermal stability of the allyloxy group under GC conditions would also need to be confirmed.
Typical GC Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min |
| Detector | FID or MS |
This table provides a general set of conditions for GC analysis of aromatic amines.
Chiral Analysis Methods (if asymmetry is introduced or relevant to a derivative)
The parent molecule, this compound, is achiral. However, if a chiral center were introduced into a derivative, for example, by epoxidation of the allyl double bond or by using a chiral building block in its synthesis, then chiral analysis would become necessary to separate and quantify the enantiomers. acs.orgsigmaaldrich.comsigmaaldrich.com
Methodology: The most direct method for chiral separation is Chiral HPLC. This involves using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for a wide range of compounds.
Alternatively, the enantiomers could be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC or GC column. nih.gov Another approach involves using biocatalytic methods, which can be highly enantioselective. wiley.com
Example of Chiral Analysis Approach:
| Method | Description |
| Chiral HPLC | Direct separation of enantiomers on a column with a chiral stationary phase (e.g., amylose (B160209) or cellulose-based). |
| Derivatization | Reaction of the chiral amine derivative with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers, followed by separation on a standard achiral column. |
This table outlines potential strategies for the chiral analysis of a relevant derivative.
Chemical Reactivity and Mechanistic Investigations of N 2 Allyloxy Benzyl 3 Fluoroaniline
Reactivity Profiling of the Secondary Amine Functionality
The secondary amine in N-[2-(allyloxy)benzyl]-3-fluoroaniline serves as a key site for various chemical modifications. Its reactivity is influenced by the presence of both a benzylic and an aromatic substituent on the nitrogen atom.
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, enabling it to participate in N-alkylation and N-acylation reactions.
N-Alkylation can be achieved through various methods, including the use of alkyl halides or reductive amination. The direct alkylation with alkyl halides can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. libretexts.org A more controlled approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org For instance, the reaction with a simple aldehyde like formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride would yield the corresponding tertiary amine.
N-Acylation provides a straightforward method for the synthesis of amides from the secondary amine. This transformation is typically accomplished using acylating agents like acyl chlorides or acid anhydrides. researchgate.net The reaction of this compound with acetyl chloride, for example, would yield the corresponding N-acetylated product. stackexchange.com These reactions can often be performed under mild conditions, sometimes even in the absence of a solvent. researchgate.net The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrogen halide byproduct formed when using acyl chlorides. stackexchange.com
| Acylating Agent | Catalyst/Base | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine | DCM | N-acetyl derivative | Good to Excellent stackexchange.com |
| Acetic Anhydride | None | Water | N-acetyl derivative | Good researchgate.net |
| Benzoyl Chloride | Iodine | Solvent-free | N-benzoyl derivative | High tandfonline.com |
The secondary amine functionality can undergo both oxidation and reduction, leading to a variety of products.
Oxidation of benzylic secondary amines can selectively yield nitrones. An environmentally friendly protocol for this transformation involves the use of hydrogen peroxide as the oxidant in solvents like methanol (B129727) or acetonitrile, without the need for a metal catalyst. acs.orgacs.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates good yields for a range of C-aryl nitrones. acs.orgresearchgate.net The proposed mechanism involves the initial formation of a hydroxylamine, which is then further oxidized to the nitrone. acs.org
Reduction of the secondary amine functionality is not a common transformation as the amine is already in a reduced state. However, the term "reduction" in the context of this functional group often refers to the cleavage of one of the N-C bonds, which can sometimes be achieved through catalytic hydrogenation under harsh conditions, though this is more typical for deprotection strategies, such as the removal of a benzyl (B1604629) group. nih.gov More relevant is the reduction of functional groups that can be formed from the amine, such as an imine or an amide.
Transformations of the Allyloxy Group
The allyloxy group on the benzyl ring is a versatile functional handle that can participate in a range of pericyclic and metal-catalyzed reactions.
The allyl ether moiety is susceptible to thermal or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangements, most notably the Claisen rearrangement. In this reaction, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This transformation is a powerful tool for carbon-carbon bond formation. The rearrangement would lead to the formation of a 2-allyl-6-(N-(3-fluorophenyl)aminomethyl)phenol derivative.
The terminal double bond of the allyloxy group can participate in olefin metathesis reactions, which are catalyzed by transition metal complexes, typically containing ruthenium. harvard.edu
Ring-Closing Metathesis (RCM) could be employed if another alkene functionality is introduced into the molecule. For example, N-allylation of the secondary amine would introduce a second allyl group, creating a diene that could potentially undergo RCM to form a nitrogen-containing heterocycle. organic-chemistry.orgwikipedia.org The feasibility and the size of the resulting ring would depend on the length of the tether connecting the two olefinic groups.
Cross-Metathesis (CM) involves the reaction of the allyl group with another olefin to form a new, substituted alkene. This reaction allows for the introduction of a wide variety of functional groups. For instance, cross-metathesis with an acrylic ester could introduce an ester functionality. rsc.org The stereoselectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. acs.org
| Reaction Type | Reactant | Catalyst | Potential Product |
|---|---|---|---|
| Ring-Closing Metathesis | N-allylated derivative | Grubbs' Catalyst | Cyclic amine |
| Cross-Metathesis | Acrolein | Second Generation Grubbs' Catalyst | Unsaturated aldehyde derivative acs.org |
| Cross-Metathesis | Methyl acrylate | Ruthenium Catechothiolate Complex | Unsaturated ester derivative acs.orgresearchgate.net |
Hydrofunctionalization Reactions of the Alkene Moiety
No published studies were found that specifically describe the hydrofunctionalization reactions of the alkene moiety within this compound. Research detailing the addition of H-X bonds (where X = OR, NR2, halogen, etc.) across the allyl group's double bond for this specific compound is not available in the scientific literature.
Reactivity at the Benzyl Ether Linkage
There are no specific experimental studies detailing the cleavage or formation reactions of the benzyl ether bond in this compound. While general methods for benzyl ether cleavage are well-established, such as catalytic hydrogenation, or treatment with strong acids or Lewis acids, their application to this particular substrate has not been reported researchgate.netyoutube.comorganic-chemistry.orgyoutube.com.
No literature exists that documents the specific functionalization of the benzyl methylene (B1212753) group in this compound. Investigations into reactions such as oxidation, halogenation, or metalation at this position on this compound have not been published nih.gov.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
There are no specific studies on the electrophilic or nucleophilic aromatic substitution reactions on the 3-fluoroaniline (B1664137) ring of this compound. The directing effects of the secondary amine and fluorine substituents for electrophilic substitution, or conditions for nucleophilic substitution of the fluorine atom, have not been experimentally determined for this molecule beilstein-journals.orgwikipedia.orgchegg.com.
Mechanistic Studies of Key Transformations
No mechanistic investigations, including kinetic isotope effect (KIE) studies, have been published for any reaction involving this compound. The use of isotopic labeling to determine the rate-determining steps or transition state structures for transformations of this compound is not documented in the scientific literature wikipedia.orgprinceton.eduresearchgate.net.
Limited Publicly Available Research Data on this compound Precludes In-Depth Analysis of its Chemical Reactivity and Mechanistic Pathways
While the broader classes of compounds to which this compound belongs, such as fluoroanilines and N-benzyl anilines, are subjects of considerable chemical research, the specific combination of the 2-(allyloxy)benzyl group and the 3-fluoroaniline moiety in this single molecule does not appear to be widely studied. General methodologies for the synthesis and reaction of related structures exist, but a focused investigation into the unique reactivity and mechanistic profile of this compound has not been found in the public domain.
Therefore, a comprehensive article structured around the chemical reactivity and mechanistic investigations of this compound, as outlined in the initial request, cannot be generated at this time due to the absence of specific experimental data and research findings in the available scientific literature. Further original research would be required to establish the specific chemical behaviors and properties of this compound to the level of detail requested.
Synthesis and Exploration of N 2 Allyloxy Benzyl 3 Fluoroaniline Derivatives and Analogues
Design Principles for Structural Diversification
The structural diversification of N-[2-(allyloxy)benzyl]-3-fluoroaniline is approached through a modular strategy. This involves the independent or combined modification of its key structural motifs. The primary areas for derivatization are the nitrogen atom of the secondary amine, the allyloxy group, and the aromatic systems of the benzyl (B1604629) and aniline (B41778) moieties. This systematic approach allows for the generation of a library of analogues, each with tailored structural features. The design principles focus on altering steric bulk, electronic properties, and conformational flexibility to explore the chemical space around the parent compound.
N-Substitution and Derivatization Strategies
The secondary amine in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. Common strategies include N-acylation and N-sulfonylation, which convert the secondary amine into amides and sulfonamides, respectively.
N-Acylation: This can be achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. For instance, treatment with acetyl chloride would yield the corresponding N-acetyl derivative. These reactions are typically high-yielding and can be performed under mild conditions. nih.govmdpi.com The use of different acylating agents allows for the introduction of various alkyl and aryl groups.
N-Sulfonylation: The reaction of the secondary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. These derivatives are generally stable compounds.
Below is a representative table of potential N-substituted derivatives of this compound and the reagents that could be used for their synthesis.
| Derivative Name | Reagent for Synthesis | Functional Group Introduced |
| N-acetyl-N-[2-(allyloxy)benzyl]-3-fluoroaniline | Acetyl chloride | Acetyl |
| N-benzoyl-N-[2-(allyloxy)benzyl]-3-fluoroaniline | Benzoyl chloride | Benzoyl |
| N-(methylsulfonyl)-N-[2-(allyloxy)benzyl]-3-fluoroaniline | Methanesulfonyl chloride | Mesyl |
| N-(p-tolylsulfonyl)-N-[2-(allyloxy)benzyl]-3-fluoroaniline | p-Toluenesulfonyl chloride | Tosyl |
Modifications of the Allyloxy Side Chain
The allyloxy group presents multiple opportunities for structural modification, including alterations to the alkene geometry and extension of the carbon chain.
Alterations in Alkene Geometry and Substitution
The double bond of the allyl group can be isomerized to form the thermodynamically more stable propenyl ether. This transformation is often catalyzed by transition metal complexes, such as those of ruthenium or rhodium. researchgate.netacs.org The isomerization of an allyl aryl ether to a 1-propenyl ether can be quantitative. researchgate.net This change in the position of the double bond can significantly impact the molecule's conformation and electronic properties. The resulting propenyl ether exists as a mixture of (E)- and (Z)-isomers, and the selectivity can sometimes be controlled by the choice of catalyst. researchgate.net
Furthermore, the alkene can undergo various addition reactions. For example, dihydroxylation followed by oxidative cleavage can convert the allyl group into a shorter aldehyde or carboxylic acid functionality.
Extension of the Allyl Chain
The length of the allyl chain can be extended through several synthetic methods. One common approach is olefin metathesis. For instance, a cross-metathesis reaction with a suitable olefin partner, catalyzed by a Grubbs-type ruthenium catalyst, can introduce longer or more complex side chains. Another strategy involves the conversion of the terminal alkene to an alcohol via hydroboration-oxidation, followed by a Williamson ether synthesis to append additional carbon units.
Functionalization of the Benzyl Moiety
The benzyl ring of this compound can be functionalized through various aromatic substitution reactions. The existing allyloxy group can influence the regioselectivity of these reactions.
Aromatic Ring Substitution Patterns
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The ether oxygen of the allyloxy group can act as a directing group, facilitating the deprotonation of the ortho position with a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents specifically at the C3 position of the benzyl ring. uwindsor.cabaranlab.org
Electrophilic aromatic substitution reactions, such as nitration or halogenation, are also possible. The regiochemical outcome of these reactions will be governed by the combined directing effects of the allyloxy group (ortho, para-directing) and the substituted aminomethyl group (ortho, para-directing).
Below is a table outlining potential functionalization of the benzyl moiety with corresponding reagents and the positions of substitution.
| Reaction Type | Reagent | Potential Position of Substitution |
| Directed ortho-metalation | 1. n-BuLi, 2. Electrophile (e.g., CO2) | C3 |
| Nitration | HNO3/H2SO4 | C3, C5 |
| Bromination | Br2, Lewis acid | C3, C5 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | C5 |
Methylene (B1212753) Bridge Modifications
One potential modification is the elongation of the methylene chain . The synthesis of analogues with an ethylene (B1197577) (-CH₂-CH₂-) or propylene (B89431) (-CH₂-CH₂-CH₂-) linker could probe the impact of distance between the two aromatic systems. Another strategy involves the transformation of the amine itself . For instance, capping the secondary amine to form a tertiary amine, such as by N-methylation, is a common derivatization. acs.org
Furthermore, the amine can be incorporated into an amide functionality. The synthesis of an N-acetyl or N-benzoyl derivative would block the hydrogen-bond donating capability of the amine and introduce a planar, rigidifying element. In studies on similar kinase inhibitor scaffolds, such modifications, including chain elongation and amidation, have been shown to significantly impact biological activity, sometimes disrupting it entirely while being tolerated in other cases. acs.org
| Modification Type | Proposed Structure/Change | Rationale/Potential Impact |
|---|---|---|
| Chain Elongation | -CH₂- to -CH₂-CH₂- | Increases distance and flexibility between aromatic rings. |
| Amidation | -NH- to -N(C=O)CH₃- | Removes H-bond donor, introduces steric bulk and planarity. acs.org |
| Tertiary Amine Formation | -NH- to -N(CH₃)- | Removes H-bond donor, introduces minimal steric bulk. acs.org |
Derivatization of the Fluoroaniline (B8554772) Core
The 3-fluoroaniline (B1664137) ring is a key component that can be extensively modified to explore structure-activity relationships (SAR). Alterations can include changing the fluorine substitution pattern or introducing additional functional groups.
The position of the fluorine atom on the aniline ring is critical for its electronic properties, pKa, and metabolic stability. The parent compound features a fluorine at the 3-position. Synthetic routes to aniline derivatives allow for the preparation of various isomers. chemicalbook.com For example, analogues with fluorine at the 2-, 4-, or 5-positions could be synthesized from the corresponding fluoroaniline precursors. nih.gov
Introducing additional fluorine atoms to create di- or tri-fluorinated aniline rings is another important strategy in medicinal chemistry. nih.gov These modifications can profoundly alter the molecule's lipophilicity and interactions with biological targets. For instance, a 2,5-difluoro or 3,5-difluoro substitution pattern would significantly change the electronic landscape of the aromatic ring compared to the monosubstituted parent.
Beyond fluorine, a wide array of other substituents can be introduced onto the aniline ring to probe for beneficial interactions. The choice of substituent is guided by its electronic (electron-donating or electron-withdrawing) and steric properties. Studies on the synthesis of substituted N-benzylated anilines have shown that the electronic nature of substituents can direct reactivity. researchgate.net
Common modifications could include the introduction of small alkyl groups (e.g., methyl), halogens (e.g., chloro, bromo), or hydrogen bond-accepting groups (e.g., methoxy, cyano). For example, palladium-catalyzed C-H olefination has been developed as a general method for the para-selective functionalization of aniline derivatives. uva.nl The synthesis of a library of these derivatives would be essential for a thorough SAR exploration. acs.org
| Derivative Type | Example Substituent/Position | Rationale |
|---|---|---|
| Fluorine Isomer | 4-Fluoroaniline (B128567) core | Alters electronic properties and potential H-bonding vectors. |
| Polyfluorination | 3,5-Difluoroaniline core | Increases metabolic stability, modulates pKa and lipophilicity. nih.gov |
| Electron-donating group | 4-Methyl or 4-Methoxy | Modifies ring electronics and introduces potential steric interactions. researchgate.net |
| Electron-withdrawing group | 4-Chloro or 4-Cyano | Lowers pKa of aniline nitrogen, introduces new interaction points. researchgate.net |
Construction of Polycyclic or Spirocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold is pre-organized for intramolecular reactions to form complex polycyclic or spirocyclic systems. The allyloxy group on the benzyl ring is a particularly reactive handle for such transformations.
A prominent reaction pathway is the aromatic Claisen rearrangement . Upon heating, the allyl group of the 2-allyloxybenzyl moiety can undergo a uva.nluva.nl-sigmatropic rearrangement, migrating from the oxygen atom to the C3 position of the benzyl ring. wikipedia.orgorganic-chemistry.org This reaction would yield a 2-hydroxy-3-allylbenzyl intermediate, which is primed for subsequent cyclization. The newly formed phenol (B47542) and the secondary amine are positioned to react, potentially forming a seven-membered dihydro-oxazepine ring fused to the central benzene (B151609) ring.
Furthermore, palladium-catalyzed cascade reactions provide another powerful strategy. Methods have been developed for synthesizing tricyclic nitrogen heterocycles from N,2-diallylaniline derivatives, which proceed through sequential aminopalladation and carbopalladation steps. nih.gov A similar strategy could be envisioned for the target scaffold, where the allyl group participates in a palladium-catalyzed cascade to build additional rings. Dearomative rearrangements, such as the Meerwein–Eschenmoser–Claisen rearrangement, have also been used to convert similar structures into complex indolines, showcasing the versatility of this approach for building spirocyclic and fused systems. acs.org
Library Synthesis and High-Throughput Derivatization Methods
To efficiently explore the chemical space around the this compound scaffold, library synthesis and high-throughput derivatization methods are essential. A divergent synthetic approach can be employed, starting from a common intermediate and introducing diversity in the final steps.
For example, a library could be generated by reacting 2-(allyloxy)benzaldehyde (B1266654) with a collection of diverse anilines, including various fluoroaniline isomers and anilines with different substituent patterns. rsc.org This approach rapidly generates a multitude of final compounds for screening.
Alternatively, late-stage functionalization of the parent scaffold can be performed in a parallel format. High-throughput methods, such as those using desorption electrospray ionization mass spectrometry (DESI-MS), allow for the rapid synthesis and characterization of derivatives. uva.nl This platform could be used to screen various reactions on the scaffold, such as modifications to the allyl group (e.g., epoxidation, dihydroxylation) or cross-coupling reactions on the fluoroaniline ring. Target-guided synthesis, where a biological target templates the formation of its own inhibitor from a library of reactive fragments, represents another advanced strategy for efficiently identifying potent derivatives. nih.gov
| Scaffold Core | Variable Component 1 (Aniline Ring) | Variable Component 2 (Allyl Group) | Variable Component 3 (Benzyl Ring) |
|---|---|---|---|
| N-[2-(allyloxy)benzyl]-amine | 3-Fluoroaniline | Allyl ether | Unsubstituted |
| N-[2-(allyloxy)benzyl]-amine | 2,5-Difluoroaniline | Allyl ether | Unsubstituted |
| N-[2-(allyloxy)benzyl]-amine | 3-Fluoro-4-chloroaniline | Allyl ether | Unsubstituted |
| N-[2-(allyloxy)benzyl]-amine | 3-Fluoroaniline | 2,3-Dihydroxypropyl ether | Unsubstituted |
| N-[2-(allyloxy)benzyl]-amine | 3-Fluoroaniline | Allyl ether | 5-Methoxy |
Advanced Applications of N 2 Allyloxy Benzyl 3 Fluoroaniline and Its Derivatives in Chemical Science
Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
The N-benzyl aniline (B41778) framework, a central feature of N-[2-(allyloxy)benzyl]-3-fluoroaniline, is a valuable scaffold in organic synthesis. Derivatives of this structure serve as crucial intermediates in the construction of more complex molecules. For instance, synthetic methods have been developed for the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines nih.gov. This approach, proceeding through an imine condensation–isoaromatization pathway, highlights the utility of building aniline derivatives from non-aniline precursors, offering a versatile route to substituted anilines nih.gov.
Furthermore, the presence of reactive sites on the aniline and benzyl (B1604629) rings allows for selective functionalization. Palladium-catalyzed C-H olefination of N-benzyl aniline derivatives has been shown to occur with high para-selectivity, demonstrating how the N-benzyl group can direct the functionalization of the aniline ring acs.org. Such selective transformations are fundamental in building complex molecular architectures from simpler precursors. The synthesis of substituted N-benzyl and N-benzoyl anilines for use as substrates in drug metabolism studies further underscores their importance as building blocks for creating molecules with specific biological functions dergipark.org.tr.
The allyloxy group in this compound introduces another layer of synthetic versatility. The allyl group can participate in a variety of reactions, including metathesis, isomerization, and palladium-catalyzed allylic substitution, allowing for further elaboration of the molecular structure.
| Synthetic Transformation | Reagents and Conditions | Product Type | Significance |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, primary amines, catalyst- and additive-free | 2-benzyl N-substituted anilines | Efficient, metal-free synthesis of aniline derivatives nih.gov. |
| para-Selective C-H Olefination | Pd/S,O-ligand catalyst | para-olefinated N-benzyl anilines | Directed functionalization of the aniline ring acs.org. |
| N-Alkylation | Benzyl halides | N-benzyl and N,N-dibenzyl anilines | Synthesis of secondary and tertiary amines for further studies dergipark.org.tr. |
Exploration in Materials Science and Polymer Chemistry
The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials and polymers.
Precursors for Advanced Polymer Structures (e.g., monomers for polyamides, polyimines)
The primary amine functionality, after potential debenzylation, or the aniline nitrogen itself, could serve as a monomeric unit for the synthesis of polyamides and polyimines. Polyamides, a major class of engineering plastics, are typically synthesized from diamine and diacid monomers renewable-carbon.eubasf.com. A derivative of this compound, appropriately functionalized to be a diamine or an amino acid, could be incorporated into polyamide chains.
The allyloxy group is particularly interesting in this context. Functionalized polyamides with allyloxy groups have been prepared via the ring-opening polymerization of designer lactam monomers nih.gov. The presence of the allyl group allows for post-polymerization modification, enabling the cross-linking of polymer chains or the grafting of other molecules to tailor the material's properties. This could lead to the development of novel polyamides with enhanced thermal stability, altered solubility, or specific functional properties.
| Polymer Type | Relevant Monomer Feature | Potential Application | Supporting Evidence |
| Polyamides | Aniline nitrogen (as an amine) | Engineering plastics, textiles, films renewable-carbon.eubasf.com. | Biobased polyamides from diamine monomers are an active area of research renewable-carbon.eu. |
| Functional Polyamides | Allyloxy group | Cross-linkable polymers, materials with tailored properties. | Polyamides with allyloxy functional groups have been synthesized nih.gov. |
Components in Functional Materials (e.g., optoelectronic materials, liquid crystals)
N-benzylaniline itself has been investigated for its potential in optoelectronic devices. Thin films of plasma-polymerized N-benzylaniline have been synthesized and their optical and electrical properties studied buet.ac.bd. These films were found to be amorphous and exhibited changes in their properties upon heat treatment and iodine doping, suggesting their potential use in electronic devices buet.ac.bd. The introduction of a fluoro and an allyloxy group to this basic structure could significantly modify its electronic properties, potentially leading to materials with tailored band gaps, conductivity, or photoluminescent behavior. Aniline and its derivatives are known to be useful in a variety of industrial fields, including the synthesis of chemicals with applications in nonlinear optics researchgate.net.
Application as Ligands in Organometallic Chemistry and Catalysis
Aniline derivatives are a versatile class of ligands in organometallic chemistry and catalysis iucr.org. They can coordinate to metal centers as neutral or, after deprotonation, as anionic ligands. The electronic and steric properties of the aniline ligand can be finely tuned by substituents on the aromatic ring, which in turn influences the properties and reactivity of the resulting metal complex iucr.org. N-benzylaniline has been shown to act as a ligand in ruthenium and rhodium coordination compounds iucr.org.
The this compound molecule offers several potential coordination sites, including the nitrogen atom and the allyl group's double bond. The fluorine atom and the allyloxy group would electronically modify the aniline ring, affecting the Lewis basicity of the nitrogen atom and its coordination behavior. N-heterocyclic carbenes (NHCs) are another important class of ligands where electronic and steric tuning is crucial for catalytic activity, and similar principles of ligand design apply to aniline-based ligands mdpi.com. The development of novel ligands is a key area in catalysis, and aniline derivatives continue to be explored for this purpose.
Development of Novel Analytical Reagents and Probes (excluding biological imaging)
The presence of a fluorine atom in this compound makes it a candidate for applications in ¹⁹F-based analytical techniques. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap.
Recent research has focused on the development of ¹⁹F parashift probes for molecular imaging, where a paramagnetic lanthanide ion is complexed with a fluorine-containing ligand northwestern.edunih.gov. The paramagnetic metal induces a large shift in the ¹⁹F NMR signal, making it highly sensitive to the local environment northwestern.edunih.gov. A molecule like this compound could be derivatized to chelate a lanthanide ion, with the 3-fluoroaniline (B1664137) moiety acting as the ¹⁹F reporter. Such a probe could potentially be used for the ratiometric detection of analytes in chemical or environmental samples. Additionally, methods for the sensitive detection of fluoroanilines, such as 4-fluoroaniline (B128567) in pharmaceutical ingredients, have been developed using LC-MS, highlighting the analytical interest in this class of compounds researchgate.net.
Contributions to Fundamental Organic Reaction Development and Mechanistic Insight
Substituted anilines are frequently used as substrates in the development of new organic reactions and for studying reaction mechanisms. The N-alkylation of anilines with alcohols, for example, is a fundamentally important transformation. Mechanistic studies on iridium-catalyzed N-alkylation of aniline with benzyl alcohol have provided insights into the reaction pathway, which involves a "borrowing hydrogen" mechanism . These studies have elucidated the role of the catalyst in alcohol dehydrogenation, imine formation, and hydrogenation acs.org.
Similarly, photocatalytic methods for the selective N-alkylation of aniline with benzyl alcohol have been developed, with mechanistic studies revealing the role of radical intermediates nih.gov. The electronic and steric properties of the aniline and benzyl alcohol derivatives can significantly impact the reaction rates and selectivity. This compound, with its specific substitution pattern, could be a valuable substrate for probing the electronic and steric effects in such reactions, thereby contributing to a deeper understanding of the reaction mechanisms and aiding in the development of more efficient and selective catalytic systems.
| Reaction | Catalyst System | Mechanistic Feature | Relevance of Aniline Derivatives |
| N-Alkylation of Aniline with Benzyl Alcohol | Iridium(I) complexes with N-heterocyclic carbene ligands | Borrowing hydrogen mechanism, involvement of iridium-amido species | Substituted anilines are used to probe electronic and steric effects on the reaction acs.org. |
| Photocatalytic N-Alkylation of Aniline with Benzyl Alcohol | CeCl₃-mediated CdS photocatalyst | Generation of transient benzaldehyde (B42025) radicals | The substrate scope is explored using various substituted anilines and alcohols nih.gov. |
Q & A
Q. What analytical techniques are most effective for detecting N-[2-(allyloxy)benzyl]-3-fluoroaniline in microbial cultures or enzymatic assays?
Methodological Answer: Solid-phase microextraction coupled with gas chromatography–mass spectrometry (SPME–GC–MS) and multi-capillary column–ion mobility spectrometry (MCC–GC–IMS) are widely used. SPME–GC–MS offers lower limits of detection (LODs, e.g., ×10 lower for 3-fluoroaniline derivatives) due to pre-concentration steps, while MCC–GC–IMS provides rapid analysis without extensive sample preparation. Calibration curves for similar fluoroaniline derivatives show linearity in the 0–20 μg/mL range (R² > 0.99), with nonlinearity observed at higher concentrations (0–100 μg/mL) .
| Parameter | SPME–GC–MS | MCC–GC–IMS |
|---|---|---|
| Linear Range | 0–100 μg/mL | 0–20 μg/mL |
| LOD (3σ) | 0.5–1.0 μg/mL | 2.0–5.0 μg/mL |
| RSD (Intra-sample) | <1.0–86.3% | 7.1–89.1% |
Q. How can researchers synthesize this compound and its derivatives?
Methodological Answer: Palladium-catalyzed deacylative allylation is a viable route. For example, allylic alcohols can react with fluoroaniline precursors using LiOtBu as a base, 6 mol% Pd(OAc)₂, and dppp as a ligand. This method yields allylated products in good yields (60–85%) under mild conditions . Base-promoted deacylative alkylation (DaA) with alkyl halides or Michael acceptors is another approach, generating enolates for electrophilic substitution .
Q. What enzyme activity assays utilize this compound-based substrates?
Methodological Answer: Fluoroaniline derivatives are used as enzyme substrates (e.g., D-alanyl-3-fluoroanilide) to detect aminopeptidase activity. If the enzyme is active, 3-fluoroaniline is released and quantified via SPME–GC–MS. Absence of detection (as seen in Listeria spp. assays) indicates no enzymatic cleavage, highlighting substrate specificity .
Advanced Research Questions
Q. How can nonlinearity in calibration curves for this compound at high concentrations (>20 μg/mL) be addressed?
Methodological Answer: Nonlinearity arises from detector saturation or competitive adsorption in SPME fibers. To mitigate this:
- Dilute samples to the 0–20 μg/mL linear range.
- Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Validate with alternative techniques like LC-MS/MS for cross-comparison .
Q. What experimental design considerations improve reproducibility in quantifying this compound across microbial species?
Methodological Answer: High inter-species variability (e.g., 4.0–150% RSD in Listeria assays) necessitates:
- Standardized incubation conditions (pH, temperature, substrate concentration).
- Replicate analyses (n ≥ 3) to account for biological variability.
- Normalization to colony-forming units (CFU/mL) or protein content .
Q. How does the allyloxy group in this compound influence its reactivity in catalytic reactions?
Methodological Answer: The allyloxy group’s electron-donating nature enhances nucleophilic aromatic substitution (SNAr) at the para-position of the benzyl ring. However, steric hindrance from the allyl chain may reduce reaction rates. Computational modeling (DFT) or Hammett substituent constants (σ⁺) can predict regioselectivity in further functionalization .
Q. What strategies resolve contradictions in detecting this compound between SPME–GC–MS and MCC–GC–IMS?
Methodological Answer: Discrepancies arise from SPME’s pre-concentration vs. MCC’s direct analysis. To reconcile
- Cross-validate with a third method (e.g., HPLC-UV).
- Optimize desorption temperatures for SPME fibers to prevent analyte degradation.
- Use isotopically labeled standards to confirm recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
